4-(2-Pyrrolidin-1-ylethylamino)piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
Tert-butyl 4-(2-pyrrolidin-1-ylethylamino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-pyrrolidin-1-ylethylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-pyrrolidin-1-ylethylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(2-pyrrolidin-1-ylethylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure makes it a candidate for the development of new drugs or biochemical probes .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the piperidine and pyrrolidine rings suggests that it may interact with neurotransmitter receptors or other biological targets .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for the production of high-performance polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-pyrrolidin-1-ylethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine and pyrrolidine rings are known to interact with neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit certain enzymes or interact with other proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine: Another piperidine derivative with similar structural features.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Shares the tert-butyl ester group and piperidine ring.
Uniqueness
Tert-butyl 4-(2-pyrrolidin-1-ylethylamino)piperidine-1-carboxylate is unique due to the presence of both the piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H31N3O2 |
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Molecular Weight |
297.44 g/mol |
IUPAC Name |
tert-butyl 4-(2-pyrrolidin-1-ylethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-11-6-14(7-12-19)17-8-13-18-9-4-5-10-18/h14,17H,4-13H2,1-3H3 |
InChI Key |
DVBRIIOYNCBOJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCCN2CCCC2 |
Origin of Product |
United States |
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